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Chalciporone

Cat. No.: B1260293
M. Wt: 243.34 g/mol
InChI Key: YHYHJUHRELVMJW-LJIKRCSCSA-N
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Description

Contextualization as a Natural Product

Chalciporone is a specialized metabolite, a compound produced by an organism that is not essential for its growth or primary life functions but often serves a specific ecological role. nih.gov In the case of this compound, its potent pungency suggests a defensive function for its source, the Chalciporus piperatus mushroom. acs.org This fungus is commonly found in woodlands across Europe and North America. wikipedia.org

The compound belongs to the azepine class of alkaloids, which are characterized by a seven-membered nitrogen-containing ring. foodb.ca Specifically, it is a 2H-azepine, a structural motif that is relatively uncommon among natural products. acs.org this compound is also considered a pigment, contributing to the chemical makeup of the mushroom. nih.gov

Historical Perspective of this compound Discovery and Initial Characterization

The investigation into the chemical constituents responsible for the peppery taste of Chalciporus piperatus led to the discovery of this compound. In 1987, a research group led by Steglich reported the isolation and structure elucidation of this compound, along with several related novel azepine derivatives. These compounds, including isothis compound, dehydrothis compound, and norchalciporyl propionate, were identified as the sources of the mushroom's characteristic pungent flavor. toxicology.cz

Early research established the fundamental chemical structure of this compound. Subsequent synthetic studies were instrumental in confirming the absolute stereochemistry of the molecule, which was determined to be (2S). acs.org The initial characterization laid the groundwork for further investigation into the compound's unique chemical properties and its biosynthesis.

Detailed Research Findings

Subsequent research, notably a 2001 study by Spiteller, Hamprecht, and Steglich, provided significant insights into the biosynthetic pathway of this compound. acs.org Through a series of feeding experiments using isotopically labeled precursors, the researchers were able to trace the origins of the carbon skeleton of the molecule.

Their findings revealed that the biosynthesis of this compound involves a fascinating combination of metabolic pathways. The experiments demonstrated that seven intact acetate (B1210297) units are incorporated into the structure, forming the polyketide chain from carbon 3 to carbon 16. acs.org Interestingly, attempts to feed the mushroom with labeled sodium acetate were unsuccessful. nih.govencyclopedia.pub However, the use of a mixture of [U-¹³C]-labeled fats successfully led to the incorporation of the labeled acetate units. nih.govacs.orgencyclopedia.pub

Furthermore, these studies showed that the C1 methyl group and the adjacent C2 carbon of the azepine ring did not show enrichment from the labeled fats. acs.org This led to the hypothesis that this nitrogen-containing moiety is derived from an amino acid. nih.govencyclopedia.pub Indeed, feeding experiments with labeled L-alanine confirmed its role as the precursor for the CH₃-CH-N portion of the this compound molecule. acs.org

The table below summarizes key data regarding the this compound molecule.

PropertyData
Molecular FormulaC₁₆H₂₁NO
Monoisotopic Mass243.162314 u
IUPAC Name(6E,8Z)-9-(7-methyl-3H-azepin-2-yl)nona-6,8-dien-3-one

Table 1: Key Chemical Data for this compound. foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO B1260293 Chalciporone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(6E,8E)-9-(2-methyl-2H-azepin-7-yl)nona-6,8-dien-3-one

InChI

InChI=1S/C16H21NO/c1-3-16(18)13-7-5-4-6-11-15-12-9-8-10-14(2)17-15/h4-6,8-12,14H,3,7,13H2,1-2H3/b5-4+,11-6+

InChI Key

YHYHJUHRELVMJW-LJIKRCSCSA-N

Isomeric SMILES

CCC(=O)CC/C=C/C=C/C1=NC(C=CC=C1)C

Canonical SMILES

CCC(=O)CCC=CC=CC1=NC(C=CC=C1)C

Synonyms

chalciporone

Origin of Product

United States

Natural Occurrence and Isolation of Chalciporone

Fungal Source Organisms Producing Chalciporone

The principal natural source of this compound is the mushroom Chalciporus piperatus, commonly known as the peppery bolete. wikipedia.orgrsc.org This species belongs to the family Boletaceae and is found in mixed woodlands across Europe and North America. wikipedia.orgultimate-mushroom.com It has also been recorded in Brazil and has become naturalized in Tasmania. wikipedia.org Chalciporus piperatus is a small bolete mushroom characterized by an orange-fawn cap and cinnamon to brown pores. wikipedia.orgultimate-mushroom.com The compound this compound is responsible for the distinctly pungent and peppery taste of the mushroom's fruit bodies. wikipedia.orgrsc.orgultimate-mushroom.comresearchgate.net This strong taste is believed to serve as a protective mechanism, acting as a deterrent against insects and other predators. nih.govencyclopedia.pubmdpi.comencyclopedia.pub

Chemically, this compound is classified as a 2H-azepine alkaloid pigment. rsc.orgnih.govencyclopedia.pubmdpi.com Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom. The core of this compound's structure is a 2H-azepine ring, an unusual seven-membered nitrogen-containing ring. rsc.orgacs.org Besides this compound, other pigments and compounds have been isolated from Chalciporus piperatus, including sclerocitrin, chalcitrin, norbadione A, xerocomic acid, variegatic acid, and variegatorubin. wikipedia.orgultimate-mushroom.comwikipedia.org

Chalciporus piperatus as a Primary Producer Organism

Methodologies for this compound Isolation from Natural Sources

The isolation of this compound from its fungal source requires specific laboratory procedures to extract and purify the compound from the mushroom's fruit bodies.

The initial step in isolating this compound involves solvent extraction from the fungal material. A documented method begins with the mechanical crushing of frozen fruit bodies of Chalciporus piperatus. acs.org The crushed fungal matter is then subjected to extraction with a suitable solvent. Ethyl acetate (B1210297) has been effectively used for this purpose, with an extraction time of approximately 30 minutes. acs.org Following extraction, the resulting solution is dried, typically using an agent like sodium sulfate (B86663) (Na2SO4), and the solvent is subsequently removed to yield a crude extract. acs.org

The crude extract containing this compound requires further purification to isolate the compound. One reported strategy involves dissolving the residue in methanol (B129727). acs.org This solution is then purified using column chromatography. Specifically, an RP-18 cartridge is used for the purification process, with methanol serving as the elution solvent. acs.org It is important to note that this compound is sensitive to certain conditions; it can readily rearrange to form isothis compound and is known to decompose on silica (B1680970) gel, which limits the types of chromatographic techniques that can be applied. acs.org

Table 1: Summary of this compound Isolation Protocol from Chalciporus piperatus

Step Procedure Details Reference
1. Preparation Mechanical Crushing 50g of frozen fruit bodies are crushed. acs.org
2. Extraction Solvent Extraction The crushed material is extracted with ethyl acetate for 30 minutes. acs.org
3. Drying Removal of Water The extract is dried using sodium sulfate (Na2SO4). acs.org
4. Concentration Solvent Removal The solvent is carefully removed to obtain a crude residue. acs.org
5. Purification Column Chromatography The residue is dissolved in methanol and purified by elution through an RP-18 cartridge with methanol. acs.org

| 6. Yield | Final Product | A yield of 21 mg of this compound was reported from 50g of starting material. | acs.org |

Elucidation of Chalciporone Biosynthetic Pathways

Precursor Incorporation Studies in Chalciporone Biosynthesis

To unravel the origins of the carbon skeleton of this compound, researchers have employed isotopic labeling studies, a powerful technique for tracing the metabolic fate of precursor molecules.

Initial hypotheses suggested that this compound could be formed through the cyclization of a linear polyketide chain. acs.org To test this, feeding experiments were conducted on young fruiting bodies of C. piperatus in their natural habitat. An early attempt to use sodium [U-¹³C₂]acetate as a precursor was unsuccessful, possibly due to the basicity of the compound not being well-tolerated by the mushroom. acs.org

A significant breakthrough came from the administration of a mixture of [U-¹³C]-labeled fats. acs.org This approach proved successful as the fungus readily metabolized the fats, breaking them down into doubly labeled acetate (B1210297) units that were then incorporated into the this compound molecule. acs.org

Further experiments were designed to identify the source of the H₃C-CH-N moiety of the this compound structure. The administration of a mixture of [U-¹³C]-L-amino acids to the fruit bodies provided crucial insights. acs.org To pinpoint the specific amino acid and the direction of the polyketide chain assembly, [3-¹³C]-L-alanine was used in subsequent feeding experiments. acs.org

The incorporation of ¹³C-labeled precursors into this compound was analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov This technique allows for the precise determination of which carbon atoms in the final molecule are enriched with the ¹³C isotope. nih.govsigmaaldrich.com

When [U-¹³C]-labeled fats were used, the ¹³C NMR spectrum of the isolated this compound showed enrichment at carbons C-3 through C-16. acs.org The presence of doublet signals for these carbons confirmed the incorporation of seven intact acetate units. acs.org Notably, the C-1 methyl group and the adjacent C-2 ring carbon did not show any detectable ¹³C-enrichment in this experiment. acs.org

Conversely, feeding with a mixture of [U-¹³C]-L-amino acids resulted in the enrichment of C-1 and C-2, which appeared as doublets, indicating they originated from the same amino acid. acs.org This experiment also led to the enrichment of the other carbon signals, as the labeled amino acids were also degraded to acetate. acs.org The use of [3-¹³C]-L-alanine specifically led to ¹³C-enrichment at positions C-1, C-4, C-6, C-8, C-10, C-12, C-14, and C-16, which was vital for determining the starting point of the polyketide chain assembly. acs.org

Table 1: Results of Precursor Incorporation Studies

Labeled PrecursorExperimental Observation via ¹³C NMRConclusion
[U-¹³C]-labeled fats¹³C-enrichment observed at carbons C-3 to C-16. No enrichment at C-1 and C-2. acs.orgThe C-3 to C-16 backbone is derived from seven acetate units. acs.orgnih.gov The CH₃-CH-N moiety is derived from an α-amino acid. nih.govencyclopedia.pub
[U-¹³C]-L-amino acids¹³C-enrichment observed at all carbons, with C-1 and C-2 showing doublet signals. acs.orgConfirms the origin of C-1 and C-2 from an amino acid. acs.org
[3-¹³C]-L-alanine¹³C-enrichment at C-1, C-4, C-6, C-8, C-10, C-12, C-14, and C-16. acs.orgIndicates that the assembly of the carbon chain starts at C-16. acs.org

The isotopic labeling studies conclusively demonstrated that the carbon backbone of this compound is assembled from two distinct precursor pools: seven acetate units (derived from malonate) and one molecule of L-alanine. acs.orgnih.gov The acetate units form the polyketide chain that constitutes the majority of the molecule (C-3 to C-16). acs.org The L-alanine molecule provides the C-1 methyl group and the C-2 carbon atom, as well as the nitrogen atom in the azepine ring. acs.org The quantitative analysis of the [3-¹³C]-L-alanine feeding experiment revealed that the assembly of the polyketide chain begins at C-16, with subsequent additions of acetate units. acs.org

Isotopic Labeling Analysis via Nuclear Magnetic Resonance Spectroscopy

Postulated Biosynthetic Mechanisms for this compound Formation

Based on the precursor incorporation data, a plausible biosynthetic pathway for this compound has been proposed, involving the condensation of a polyketide chain with an amino acid, followed by cyclization and further enzymatic modifications.

The biosynthesis is thought to commence with the formation of a heptaketide chain. This process is analogous to fatty acid and polyketide biosynthesis, involving the sequential condensation of acetate units. rasmusfrandsen.dkresearchgate.net The complete carbon chain of this compound is then formed by the condensation of this heptaketide CoA thioester with L-alanine, which is accompanied by decarboxylation to yield an aminoketone intermediate. acs.org The subsequent steps are proposed to be the cyclization of this aminoketone to form the 2H-azepine ring, followed by a reduction of the keto group at the C-3 position and elimination of water. acs.org

Intermediate Metabolite Detection and Characterization

The elucidation of the this compound biosynthetic pathway has been advanced through isotope labeling experiments, which trace the incorporation of labeled precursors into the final molecule. Initial hypotheses suggested a polyketide pathway, but feeding experiments with sodium [U-13C2]acetate were unsuccessful, as the mushroom did not incorporate this precursor. nih.govresearchgate.net This was possibly due to the basicity of the sodium acetate not being tolerated by the fungus. researchgate.net

A significant breakthrough occurred when a mixture of [U-13C]-labeled fats was used as the feed. nih.govresearchgate.net The fungus readily metabolized these fats, breaking them down into doubly labeled acetate units. researchgate.net Subsequent analysis revealed the incorporation of seven of these acetate units into the this compound structure, specifically accounting for carbons C-3 through C-16. nih.govresearchgate.net However, this experiment showed no detectable 13C-enrichment in the C-1 methyl group or the adjacent C-2 ring carbon. This finding indicated that the CH3–CH–N portion of the molecule was not derived from acetate but likely from an α-amino acid. nih.govresearchgate.net

To identify this amino acid precursor, further feeding experiments were conducted using [U-13C3]-L-alanine. This resulted in a significant 13C-enrichment at positions C-1 and C-2 of the this compound molecule, confirming that L-alanine is the precursor for this part of the structure. researchgate.net The data also showed that the carboxyl group of the L-alanine is lost during the biosynthetic process. researchgate.net The incorporation of these precursors was proven and characterized using advanced analytical techniques, including an INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) NMR experiment, which can reveal 13C–13C correlations in the molecule. researchgate.net

Based on these findings, a biosynthetic route has been proposed. This pathway suggests several key intermediate metabolites. Although not all intermediates have been isolated, traces of compounds believed to be late-stage precursors have been detected in the mushroom. researchgate.net The proposed mechanism involves the initial formation of an aminoketone, followed by ring closure, reduction of a carbonyl group, and dehydration to form the final 2H-azepine ring system. researchgate.net

Compound TypeName/DescriptionRole in BiosynthesisSupporting Evidence
Precursor[U-13C]-FatsSource of seven acetate units forming the C-3 to C-16 backbone.13C NMR analysis after feeding experiments. researchgate.net
Precursor[U-13C3]-L-alanineSource of the C-1 methyl group, C-2 carbon, and the nitrogen atom of the azepine ring.Significantly increased 13C-enrichment at C-1 and C-2 after feeding experiments. researchgate.net
Proposed Intermediate(S)-2-amino-3-oxohexadecanalEarly-stage aminoketone formed from the precursors.Postulated intermediate in the proposed biosynthetic pathway. researchgate.net
Proposed Intermediate(S)-7-dodecyl-2-methyl-3,4-dihydro-2H-azepin-3-oneResult of ring closure of the initial aminoketone.Postulated intermediate in the proposed biosynthetic pathway. researchgate.net
Detected Intermediate(S)-7-dodecyl-2-methyl-2H-azepineA late-stage precursor to this compound.Detected in trace amounts in the mushroom. researchgate.net

Categorization within Fungal Nitrogen-Containing Metabolite Pathways

This compound is classified as a nitrogen-containing secondary metabolite. nih.govencyclopedia.pub Specifically, it is a 2H-azepine alkaloid pigment produced by the mushroom Chalciporus piperatus. nih.govresearchgate.net This classification stems directly from its unique chemical structure, which features a seven-membered nitrogen-containing ring (an azepine ring), and its biosynthetic origin. researchgate.net

The biosynthesis of this compound integrates precursors from two different major metabolic streams: fatty acid metabolism (providing acetate units) and amino acid metabolism (providing L-alanine). researchgate.net The incorporation of L-alanine is the key feature that places it within the category of nitrogen-containing metabolites, as this amino acid provides the nitrogen atom essential for the alkaloid structure. researchgate.netresearchgate.net Fungal secondary metabolites are broadly grouped based on their biosynthetic origins, with major classes including polyketides, terpenoids, and compounds derived from the shikimate pathway. nih.govencyclopedia.pub Nitrogen-containing metabolites represent another significant and diverse category, which includes well-known groups such as alkaloids, non-ribosomal peptides, and various toxins. nih.govclinmicronow.org this compound's identity as an alkaloid firmly places it within this group. nih.govresearchgate.net

Ecological and Biological Roles of Chalciporone in Producing Organisms

Protective Functions Against Biological Stressors

Fungal pigments, as a broad category, play a significant role in protecting the organism from various environmental and biological stressors. encyclopedia.pubmdpi.comencyclopedia.pub While direct experimental evidence on chalciporone's specific role in this regard is an area for further research, the functions of other fungal pigments provide a framework for its likely protective capabilities.

Fungi produce a diverse array of pigments, such as melanins and carotenoids, which are known to offer protection against harmful UV radiation and oxidative damage. mdpi.comencyclopedia.pub Melanins, for instance, are polyphenolic or polyindolic polymers that can dissipate absorbed UV light, thereby shielding the fungal cells from DNA damage. encyclopedia.pub They are also effective scavengers of free radicals, mitigating oxidative stress. encyclopedia.pubmdpi.com

In the context of biological stressors, some fungal pigments have demonstrated antimicrobial properties. For example, cinnabarinic acid, a red pigment from Pycnoporus cinnabarinus, exhibits antibacterial activity. encyclopedia.pubmdpi.com While the direct antimicrobial action of this compound has not been extensively detailed in available research, its nature as a secondary metabolite suggests a potential role in defending the fungus against competing microorganisms in its habitat. The production of such compounds is a common strategy among fungi to secure their ecological niche.

Deterrent Activity Against Insects and Predators

One of the most well-documented roles of this compound is its function as a deterrent against insects and other predators. nih.govencyclopedia.pubmdpi.comencyclopedia.pub This antifeedant property is directly linked to the compound's contribution to the distinctively pungent and bitter taste of Chalciporus piperatus. wikipedia.orgrsc.org

The production of taste-averse compounds is a common chemical defense mechanism in the fungal kingdom. By making the fruiting body unpalatable, the fungus discourages consumption by fungivores, thereby protecting its reproductive structures and ensuring spore dispersal. While specific studies detailing the effects of purified this compound on the feeding behavior of particular insects or larger predators are not widely available, its powerful taste is a strong indicator of its deterrent capabilities. rsc.org This type of chemical defense is crucial for the survival of the fungus in an ecosystem where it is a potential food source for a variety of organisms.

Table 1: Documented Biological Roles of this compound

Biological RoleDescriptionSupporting Evidence
Deterrent Activity Acts as an antifeedant, discouraging consumption by insects and predators.Responsible for the pungent and bitter taste of Chalciporus piperatus. wikipedia.orgrsc.org
Protective Function Implied role in protecting against various biological stressors.As a secondary metabolite and pigment, it is part of the fungus's chemical defense system. encyclopedia.pubmdpi.comencyclopedia.pub

Contribution to Fungal Pigmentation

The mycelium and the base of the stipe (stem) of the mushroom exhibit a yellow color, which is primarily attributed to the presence of sclerocitrin. wikipedia.org Other pigments isolated from this species include norbadione A, xerocomic acid, variegatic acid, and variegatorubin, as well as another yellow pigment known as chalcitrin. wikipedia.org Many of these pigments are biosynthetically derived from xerocomic acid. wikipedia.org

The presence of this complex mixture of pigments suggests that the final coloration of the mushroom is a result of the interplay between these different compounds. While this compound is identified as a pigment, its specific contribution to the visible color spectrum of the fungus, in contrast to the other identified pigments, requires more detailed spectrophotometric analysis. The production of a suite of pigments likely provides a range of ecological advantages, from camouflage and UV protection to the deterrence of herbivores.

**Table 2: Pigments Identified in *Chalciporus piperatus***

Compound NameClassificationNoted Contribution to Coloration
This compound2H-azepine alkaloid pigmentContributes to the overall pigmentation; specific color contribution not detailed. nih.govencyclopedia.pub
SclerocitrinPigmentMajor contributor to the yellow color of the mycelium and stipe base. wikipedia.org
ChalcitrinYellow pigmentContributes to the yellow coloration. wikipedia.org
Norbadione APigmentPart of the pigment profile. wikipedia.org
Xerocomic acidPigment precursorPrecursor to sclerocitrin, chalcitrin, and norbadione A. wikipedia.org
Variegatic acidPigmentPart of the pigment profile. wikipedia.org
VariegatorubinPigmentPart of the pigment profile. wikipedia.org

Future Directions and Research Gaps in Chalciporone Studies

Unraveling Complete Enzymatic Machinery of Biosynthesis

The biosynthesis of chalciporone is understood to originate from a nitrogen-containing metabolite pathway. nih.govmdpi.com Early research using isotopic labeling demonstrated that the carbon backbone is assembled from seven intact acetate (B1210297) units, strongly suggesting the involvement of a polyketide synthase (PKS). nih.govacs.org The proposed biosynthesis involves the condensation of a heptaketide thioester with L-alanine, followed by cyclization, reduction, and dehydration to form the characteristic 2H-azepine ring. acs.org

However, the complete enzymatic machinery responsible for this transformation remains a "black box." A significant research gap is the identification and characterization of the specific enzymes involved.

Key Research Gaps and Future Directions:

Identification of the Biosynthetic Gene Cluster (BGC): A primary goal is to identify the complete BGC responsible for this compound production in C. piperatus. This involves sequencing the fungal genome and using bioinformatic tools like antiSMASH to locate the cluster containing the core PKS gene. frontiersin.orgplos.org

Characterization of the Core Polyketide Synthase (PKS): The specific PKS that synthesizes the heptaketide precursor is unknown. Future work should focus on isolating this enzyme and characterizing its domain structure and mechanism, which is crucial for understanding how the polyketide chain is assembled. nih.govnih.gov

Elucidation of Tailoring Enzyme Functions: The steps following the initial condensation—specifically the cyclization to form the seven-membered nitrogenous ring and subsequent modifications—are catalyzed by a series of "tailoring" enzymes. acs.org These may include cyclases, reductases, dehydratases, and potentially an oxidase for the final keto-group installation. Identifying these enzymes and confirming their function through gene knockout and heterologous expression experiments is a critical future direction. nih.govcreative-proteomics.com

Table 1: Putative Enzymes in this compound Biosynthesis and Research Focus

Enzyme Class Proposed Function in this compound Pathway Key Research Question/Future Direction
Polyketide Synthase (PKS)Synthesizes the heptaketide backbone from acetate units. acs.orgIdentify and characterize the specific PKS gene and enzyme.
α-Oxoamine Synthase Family EnzymeCatalyzes the condensation of the heptaketide with L-alanine. acs.orgConfirm the involvement and mechanism of this PLP-dependent enzyme.
CyclaseFacilitates the ring closure to form the 2H-azepine core. acs.orgIsolate and characterize the enzyme responsible for this unusual 7-membered ring formation.
Reductase/DehydrogenaseReduces the C=O group at position 3 of the intermediate. acs.orgIdentify the specific reductase and its cofactor dependency.
DehydrataseEliminates water to form the final 2H-azepine structure. acs.orgCharacterize the dehydratase and its role in the terminal steps.
OxidaseIntroduces the ketone on the alkyl side chain. acs.orgDetermine the enzyme and the timing of this final oxidation step.

Advanced Structural-Functional Correlations in Ecological Contexts

This compound is believed to play a protective role for C. piperatus, deterring insects and other predators, a function attributed to its pungent taste. nih.govacs.orgmdpi.com This ecological function is a key driver for investigating the relationship between the molecule's structure and its biological activity. While the 2H-azepine nucleus is considered important for its pungency, a detailed understanding of how different parts of the molecule contribute to its deterrent effects is lacking. semanticscholar.org

Future research must move beyond simple observation to quantitative analysis of these structure-activity relationships (SAR). This will provide deeper insights into its mechanism of action in an ecological context.

Key Research Gaps and Future Directions:

Quantitative SAR Studies: There is a need for systematic studies that correlate specific structural features of this compound with its ecological functions. This involves synthesizing a library of this compound analogues with variations in the alkyl side chain length, the substitution pattern on the azepine ring, and the stereochemistry, and then testing their activity against relevant insects or in feeding-deterrent assays. mdpi.com

Identification of Molecular Targets: The precise molecular target of this compound in insects or other organisms is unknown. Research could focus on identifying the receptors or channels that interact with this compound, which would explain its deterrent effect at a molecular level.

Ecological Specificity: Investigating whether the activity of this compound is specific to certain predators or has a broad spectrum of activity would enhance our understanding of its evolutionary importance for the fungus. nih.govpreprints.org This could involve testing its effects on a wider range of organisms that co-exist with C. piperatus.

Development of Efficient and Scalable Synthetic Pathways for this compound

While the total synthesis of related fungal pigments like chalcitrin has been achieved, and general methods for synthesizing azepine derivatives exist, a highly efficient and scalable total synthesis of this compound remains a significant challenge. organic-chemistry.orgresearchgate.netuchicago.edunih.govslideshare.net The development of such a pathway is crucial not only for confirming the structure and providing material for biological testing but also for producing the structural analogues needed for the SAR studies mentioned previously.

The current gaps are in the efficiency, stereocontrol, and scalability of existing synthetic strategies for azepine-containing natural products.

Key Research Gaps and Future Directions:

Novel Synthetic Strategies: Future research should explore new and innovative synthetic routes. This could include the application of modern catalytic methods, such as C-H activation or novel cyclization strategies, to construct the azepine core more efficiently. nih.govnih.gov

Stereoselective Synthesis: The (2S)-stereochemistry of natural this compound is critical. acs.org A major goal for synthetic chemists is to develop a robust and highly stereoselective synthesis to produce the enantiomerically pure compound, avoiding costly chiral separation steps.

Scalability: Existing synthetic routes for complex natural products are often not suitable for large-scale production. A key future direction is to design a synthetic pathway that is practical, uses readily available starting materials, and can be scaled up to produce gram quantities of this compound for extensive biological and ecological evaluation. organic-chemistry.orgresearchgate.net

Application of Modern Omics Technologies for Pathway Engineering

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as 'omics'—offer powerful tools to overcome many of the research gaps in this compound studies. nih.govmdpi.comasm.orgmdpi.com These technologies can accelerate the discovery of the biosynthetic pathway and enable its transfer into an industrial microorganism for scalable production, a process known as metabolic engineering. escholarship.orgresearchgate.net

The primary gap is the lack of any 'omics' data for Chalciporus piperatus and its application to this compound biosynthesis.

Key Research Gaps and Future Directions:

Multi-Omics for BGC Discovery: A combined 'omics' approach is a powerful strategy. nih.govresearchgate.net By sequencing the genome (genomics) of C. piperatus, researchers can identify all potential PKS genes. mdpi.com Comparing the gene expression profiles (transcriptomics) of the fungus under this compound-producing versus non-producing conditions can pinpoint which BGC is actively being transcribed. plos.orgnih.gov Proteomics can confirm the presence of the corresponding enzymes, while metabolomics can identify biosynthetic intermediates, providing a complete picture of the pathway. mdpi.com

Heterologous Expression: Once the BGC is identified, a key application of synthetic biology will be its heterologous expression in a well-characterized fungal host like Aspergillus oryzae or yeast like Saccharomyces cerevisiae. nih.govfrontiersin.orgfrontiersin.org This would move this compound production from its slow-growing native host to an industrial "cell factory," allowing for optimization and large-scale, controlled fermentation.

Metabolic Engineering for Yield Improvement: Following successful heterologous expression, metabolic engineering strategies can be applied to increase the yield of this compound. mdpi.comnih.gov This could involve overexpressing key pathway genes, optimizing the supply of precursors like acetate and L-alanine, and knocking out competing metabolic pathways to channel more resources towards this compound synthesis. nih.govescholarship.org

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Application to this compound Research Potential Outcome
Genomics Whole-genome sequencing of Chalciporus piperatus.Identification of all putative biosynthetic gene clusters (BGCs), including the core PKS gene. frontiersin.orgbiorxiv.org
Transcriptomics RNA-seq analysis under different growth conditions.Pinpointing the specific BGC that is upregulated during this compound production. plos.org
Proteomics Mass spectrometry-based analysis of the fungal proteome.Confirmation of the expression of PKS and tailoring enzymes from the identified BGC. nih.gov
Metabolomics Analysis of small molecule profiles using MS or NMR.Identification of biosynthetic intermediates and confirmation of the final product. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Chalciporone, and how can researchers ensure reproducibility?

  • Answer : Synthesis of this compound typically involves multi-step organic reactions, such as condensation or cycloaddition, requiring precise stoichiometric ratios and controlled reaction conditions (e.g., temperature, solvent polarity). To ensure reproducibility, document all parameters (e.g., reaction time, catalyst loading) and validate purity using HPLC or NMR. Cross-reference protocols with existing literature (e.g., Beilstein Journal guidelines for experimental reporting ). Always include detailed characterization data (e.g., 1H^1H-NMR, 13C^{13}C-NMR, HRMS) in supplementary materials to enable replication .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Answer : Use a tiered approach:

  • Primary analysis : Determine solubility, melting point, and stability under varying pH/temperature.
  • Advanced techniques : Employ spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for 3D structure) and computational modeling (e.g., DFT for electronic properties). Ensure alignment with standardized protocols from journals like Beilstein Journal of Organic Chemistry to avoid data discrepancies .

Advanced Research Questions

Q. How can contradictory data in this compound’s bioactivity studies be resolved?

  • Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). Apply systematic review frameworks (PRISMA or Cochrane guidelines) to meta-analyze data . For instance, stratify studies by experimental parameters (e.g., IC50_{50} values across different cancer models) and use statistical tools (e.g., funnel plots) to identify bias or heterogeneity . Replicate key experiments under standardized conditions, as emphasized in reproducibility guidelines .

Q. What strategies are effective for optimizing this compound’s selectivity in target-binding studies?

  • Answer : Use structure-activity relationship (SAR) analysis combined with molecular docking simulations. For example:

  • Modify functional groups (e.g., substituents on aromatic rings) and measure binding affinity via SPR or ITC.
  • Cross-validate results with mutagenesis studies to confirm binding sites. Reference systematic approaches from Cochrane Handbook for rigor in experimental design .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action when prior literature is limited?

  • Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For example:

  • Novelty : Leverage omics data (e.g., transcriptomics/proteomics) to identify pathways affected by this compound.
  • Feasibility : Use in silico screening (e.g., molecular dynamics) to predict protein targets, then validate with in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.